N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a phenyl ring, which is further connected to a benzamide group through a sulfonamide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the phenyl ring: The benzimidazole core is then coupled with a halogenated phenyl derivative through a palladium-catalyzed cross-coupling reaction.
Introduction of the sulfonamide group: The phenyl derivative is reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Formation of the benzamide group: Finally, the sulfonamide intermediate is coupled with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide linkage, resulting in the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or thiols
Scientific Research Applications
Chemistry: In chemistry, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, the compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets within cells. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The sulfonamide group can interact with proteins, altering their function and signaling pathways. Overall, the compound’s effects are mediated through its ability to influence key biological processes, such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methylsulfamoyl)benzamide
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzylsulfamoyl)benzamide
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-ethyl-N-methylsulfamoyl)benzamide
Comparison: Compared to these similar compounds, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide exhibits unique properties due to the presence of both benzyl and methyl groups on the sulfonamide linkage. This structural feature enhances its lipophilicity and potential interactions with biological targets, making it a more potent and versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-32(19-20-7-3-2-4-8-20)36(34,35)24-17-13-22(14-18-24)28(33)29-23-15-11-21(12-16-23)27-30-25-9-5-6-10-26(25)31-27/h2-18H,19H2,1H3,(H,29,33)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZKGGOMMCDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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